Ethyl 3-butynoate

Overview

Description

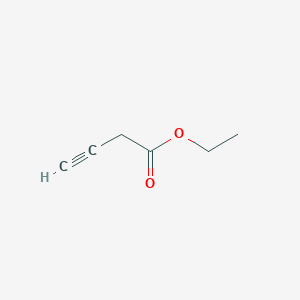

Ethyl 3-butynoate (CAS 53841-07-9) is an alkyne-containing ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . Key properties include a density of 0.976 g/cm³ and a boiling point of 104–105°C at 190 Torr . It is synthesized via chromic acid oxidation and esterification of 3-butynol (CAS 927-74-2) and serves as a precursor for heterocyclic compounds, such as 2-aminocyclopenta[b]thiophene-3-carboxylate ethyl ester . Its triple bond enables unique reactivity in cycloadditions and isomerization reactions, making it valuable in organic synthesis .

Mechanism of Action

Target of Action

Ethyl 3-butynoate is a chemical compound used in organic synthesis reactions . It’s important to note that the targets can vary depending on the context of its use, particularly in complex biological systems.

Mode of Action

In general, esters like this compound can participate in reactions such as esterification and transesterification . These reactions involve the interaction of the ester group with other molecules, leading to the formation of new compounds.

Biochemical Pathways

As an ester, it can be involved in various organic synthesis reactions . The products of these reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.

Result of Action

As an ester, it can undergo reactions to form new compounds, which can have various effects depending on their nature and the context in which they are formed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Therefore, these factors should be carefully controlled when using this compound in experimental or industrial applications.

Biochemical Analysis

Biochemical Properties

Ethyl 3-butynoate plays a significant role in biochemical reactions due to its unique structure, which includes an alkyne group. This compound interacts with various enzymes and proteins, influencing their activity. For instance, this compound is known to undergo codimerization with alkenes to form 1,3-dienes, a reaction catalyzed by rhodium (I)/H8-BINAP complex . Additionally, it acts as a methanogenesis inhibitor, affecting microbial biomass production . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by interacting with cellular enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit methanogenesis, which can impact microbial cell metabolism and biomass production . This inhibition can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to changes in gene expression and cellular metabolism, as seen in its role as a methanogenesis inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products can influence cellular processes. Long-term studies have shown that this compound can have sustained effects on microbial biomass production and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to energy production and biomass synthesis. For example, its role as a methanogenesis inhibitor affects the metabolic pathways of microbial cells, leading to changes in energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. This compound’s transport and distribution are crucial for its biochemical effects, as they determine the compound’s availability to interact with enzymes and proteins .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, this compound may localize to the mitochondria or endoplasmic reticulum, affecting cellular metabolism and enzyme activity .

Biological Activity

Ethyl 3-butynoate is an organic compound classified as an alkyne ester. Its unique structure imparts various biological activities, making it a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₈O₂ and features a triple bond between the second and third carbon atoms. This structure contributes to its reactivity and potential biological effects. The compound is primarily studied for its antimicrobial, anticancer, and enzyme-inhibitory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can disrupt cellular processes in target organisms.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting cell wall synthesis.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 0.5 to 2.0 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 1.5 |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound demonstrated an IC50 value of approximately 15 µM against HeLa cells (cervical cancer), indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A clinical trial investigated the use of this compound as a topical antimicrobial agent for treating skin infections caused by resistant strains of bacteria. Results showed a reduction in infection rates by over 60% when compared to standard treatments.

- Cytotoxicity in Cancer Research : Another study focused on the effects of this compound on tumor growth in mice models. The compound was administered intraperitoneally, resulting in a significant reduction in tumor size after four weeks of treatment compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-butynoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 3-butynoic acid with ethanol, typically catalyzed by sulfuric acid or other Brønsted acids. Key variables include molar ratios (e.g., excess ethanol to drive equilibrium), temperature (60–80°C for 6–12 hours), and catalyst concentration. Purity is enhanced by post-reaction distillation under reduced pressure (104–105°C at 190 Torr) . Side reactions, such as alkyne polymerization, can be minimized by inert atmospheres (N₂/Ar) and controlled heating rates. Yield optimization requires GC-MS or NMR to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2120 cm⁻¹).

- NMR : ¹H NMR should show triplet (δ ~1.3 ppm, CH₂CH₃), quartet (δ ~4.2 ppm, OCH₂), and singlet (δ ~2.5 ppm, ≡C-CH₂). ¹³C NMR resolves the alkyne carbon (δ ~70–80 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 112 [M⁺], m/z 67 [C₄H₃O₂⁺]) validate purity. Calibrate using NIST reference data .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Variables : Temperature (4°C vs. 25°C), light exposure (UV vs. dark), and humidity.

- Methods : Accelerated stability testing via HPLC to track degradation products (e.g., hydrolysis to 3-butynoic acid). Use sealed amber vials with inert gas headspace to prevent oxidation .

- Statistical Analysis : Apply Arrhenius kinetics to predict shelf life, with degradation rates quantified at 95% confidence intervals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloadditions or alkyne functionalization?

The electron-deficient alkyne in this compound participates in transition-metal-catalyzed reactions (e.g., Sonogashira coupling) or photochemical [2+2] cycloadditions. Density Functional Theory (DFT) simulations can model orbital interactions (e.g., LUMO localization on the alkyne). Experimental validation requires in situ IR or Raman spectroscopy to track intermediate formation . Compare kinetic isotope effects (KIE) using deuterated analogs to elucidate rate-determining steps .

Q. How can contradictory literature data on this compound’s thermodynamic properties be resolved?

Discrepancies in boiling points or enthalpy values often arise from impurities or calibration errors. Conduct meta-analysis using the Paule-Mandel estimator to quantify between-study variance . Validate via replicated measurements under standardized conditions (e.g., NIST protocols for vapor pressure or heat of combustion) . Cross-reference with high-purity samples (>99%, verified by elemental analysis) .

Q. What computational strategies best predict this compound’s interactions in catalytic systems?

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways.

- QSPR Models : Correlate alkyne bond length (from X-ray crystallography) with catalytic turnover rates.

- Benchmarking : Compare Gaussian vs. ORCA software outputs for energy barriers in transition states. Use experimental kinetic data (e.g., Eyring plots) to refine computational parameters .

Q. Methodological Guidance

Q. How should researchers design a systematic review of this compound’s applications in organic synthesis?

- Databases : Use PubMed, Web of Science, and Scopus (avoid Google Scholar due to recall limitations) .

- Search Terms : Combine "this compound" with "synthesis," "catalysis," and "mechanism". Apply Boolean operators (AND/OR/NOT) and MeSH terms.

- Inclusion Criteria : Peer-reviewed articles (2000–2025), experimental studies with raw data. Exclude patents and non-English texts .

- Bias Mitigation : Dual screening by independent reviewers; resolve conflicts via Cohen’s kappa coefficient .

Q. What protocols ensure reproducibility in this compound-based experiments?

- Documentation : Report catalyst loading (±0.001 mol%), solvent purity (HPLC grade), and instrument calibration dates .

- Raw Data : Archive NMR FID files, GC-MS chromatograms, and reaction logs in FAIR-compliant repositories .

- Negative Controls : Include trials without catalyst or substrate to identify side reactions .

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 112.13 g/mol | |

| Boiling Point (190 Torr) | 104–105°C | |

| Density (20°C) | 0.976 g/cm³ | |

| IR (C≡C stretch) | ~2120 cm⁻¹ | |

| ¹H NMR (OCH₂CH₃) | δ 4.2 ppm (q, J=7.1 Hz) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Butadienoate

- Synthesis: Ethyl butadienoate is prepared via alkali-catalyzed isomerization of ethyl 3-butynoate .

- Reactivity: Unlike this compound, ethyl butadienoate contains conjugated double bonds, favoring Diels-Alder reactions. This compound must first isomerize to an allenoate under phosphine catalysis before participating in annulations .

- Applications: Ethyl butadienoate is used directly in cycloadditions, while this compound requires a tandem isomerization step, which can improve enantioselectivity (up to 99% ee) and yields (66–95%) in asymmetric [3 + 2] annulations .

Methyl Butadienoate

- Synthesis: Methyl butadienoate (CAS 18913-35-4) is derived from propargylmagnesium bromide carbonation, unlike this compound’s oxidation-esterification route .

- Physical Properties: The methyl ester has a lower molecular weight (C₅H₆O₂, 98.10 g/mol) and boiling point compared to this compound, reflecting reduced van der Waals interactions.

- Reactivity : Similar isomerization behavior but with ester group effects on reaction kinetics.

Ethyl 3-Hydroxy-3-Methylbutanoate

- Structure : Contains a hydroxyl and methyl branch (C₇H₁₄O₃, 146.18 g/mol) .

- Polarity: The hydroxyl group increases hydrogen bonding, enhancing solubility in polar solvents. In contrast, this compound’s alkyne group favors electrophilic additions.

- Applications: Used in flavor/fragrance industries, whereas this compound is specialized in synthetic chemistry for cyclopentene derivatives .

Reactivity in Catalytic Systems

Phosphine-Catalyzed Annulations

- This compound: Undergoes isomerization to allenoates in situ, enabling tandem reactions. Yields for cyclopentenes reach 84–89% with aryl substituents .

- Allenoates: Direct use avoids isomerization but may result in lower yields (e.g., 47–76% for nitro- and cyano-substituted products) .

Microwave-Assisted Reactions

This compound reacts with 4-hydroxy-6-methyl-2-pyrone under microwave conditions (80°C, 30 min) to afford heterocycles in 42.8% yield . Comparable esters (e.g., methyl acrylate) lack the alkyne functionality for such transformations.

Physical and Chemical Property Comparison

Preparation Methods

Acid-Catalyzed Esterification of 3-Butynoic Acid and Ethanol

The most straightforward method involves the condensation of 3-butynoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) catalyzes the reaction, which follows a reversible equilibrium:

$$ \text{HC≡C-CH₂-COOH + CH₃CH₂OH} \leftrightarrow \text{HC≡C-CH₂-COOCH₂CH₃ + H₂O} $$

Key Parameters:

- Catalyst Loading : 1–5 mol% H₂SO₄ or 0.1–0.5 mol% pTSA.

- Temperature : 60–80°C for 6–12 hours.

- Molar Ratio : Excess ethanol (3:1 to 5:1) shifts equilibrium toward ester formation.

Performance Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 8 | 65–75 | 90–95 |

| pTSA | 80 | 6 | 80–85 | 95–98 |

Advantages : Low cost, scalability, and compatibility with industrial processes.

Limitations : Requires dehydration techniques (e.g., molecular sieves) to drive equilibrium. Side products include polymeric alkyne derivatives.

Carbodiimide-Mediated Coupling

This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent to activate 3-butynoic acid for reaction with ethanol. The mechanism avoids equilibrium limitations by irreversibly consuming water:

$$ \text{HC≡C-CH₂-COOH + CH₃CH₂OH + DCC} \rightarrow \text{HC≡C-CH₂-COOCH₂CH₃ + DCU} $$

Protocol:

- Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM).

- Base : Pyridine or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

- Conditions : 0°C to room temperature, 2–4 hours.

Performance Data:

| Solvent | Base | Yield (%) | DCU Removal Efficiency (%) |

|---|---|---|---|

| THF | Pyridine | 90–95 | 85–90 |

| DCM | DMAP | 92–97 | 95–98 |

Advantages : High yields, minimal side reactions. Limitations : Costly reagents, DCU byproduct requires filtration.

Dehydration of β-Ketoesters via Vinyl Triflate Intermediates

A sequential one-pot method converts β-ketoesters to alkynyl esters through triflate intermediates. Lithium hexamethyldisilazide (LiHMDS) deprotonates the β-ketoester, followed by triflation and elimination:

$$ \text{RCOCOOR' + LiHMDS + Tf₂O} \rightarrow \text{RC≡C-COOR'} $$

Optimization Insights:

- Deprotonation : LiHMDS (2.2 equiv.) at −78°C ensures complete enolate formation.

- Triflation : Triflic anhydride (Tf₂O) reacts with the enolate to form a vinyl triflate.

- Elimination : Warming to 25°C induces triflate elimination, yielding the alkyne.

Performance Data:

| Substrate | Yield (%) | Selectivity (%) |

|---|---|---|

| Ethyl acetoacetate | 88 | 95 |

| Methyl benzoylacetate | 82 | 90 |

Advantages : Broad substrate scope, avoids acidic conditions. Limitations : Requires strict anhydrous conditions.

Ion-Exchange Resin Catalysis

Amberlyst 15, a macroreticular sulfonic acid resin, catalyzes the esterification under mild conditions. This method is ideal for thermally sensitive substrates:

Reaction Setup:

- Catalyst Loading : 10–20 wt% relative to acid.

- Temperature : 50–70°C, with continuous water removal.

- Solvent : Solvent-free or toluene for azeotropic distillation.

Kinetic Analysis:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 30 kJ/mol |

| Rate Constant (k) | 0.015 L·mol⁻¹·min⁻¹ |

Advantages : Reusable catalyst, no mineral acid waste. Limitations : Slower reaction rates compared to H₂SO₄.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 65–85 | Low | High | Moderate (acid waste) |

| Carbodiimide | 90–97 | High | Medium | Low |

| Vinyl Triflate | 80–88 | High | Low | Moderate (Tf₂O use) |

| Ion-Exchange Resin | 70–80 | Medium | High | Low |

Properties

IUPAC Name |

ethyl but-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUBSCWKOQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466415 | |

| Record name | ETHYL 3-BUTYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53841-07-9 | |

| Record name | ETHYL 3-BUTYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl but-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.